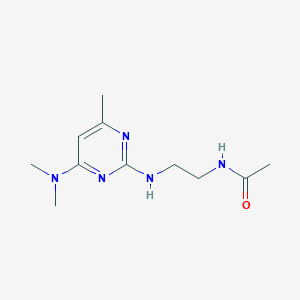

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-8-7-10(16(3)4)15-11(14-8)13-6-5-12-9(2)17/h7H,5-6H2,1-4H3,(H,12,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUCJMVZFRDPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidin-2-amine with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetate.

Reduction: Formation of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)ethanol.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Dimethylamino vs. Hydroxyl/Thio Groups: The dimethylamino group in the target compound contributes to higher basicity compared to the hydroxyl group in or the thioether in . This may improve solubility in acidic environments but reduce membrane permeability relative to lipophilic analogs .

- Comparison with PROTACs () : The PROTAC derivative in features a polyethylene glycol (PEG) chain to recruit E3 ligases, highlighting a divergent application compared to the simpler target compound, which lacks such functionalization .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The dimethylamino group (pKa ~8–9) increases water solubility at physiological pH compared to hydroxyl () or thioether () analogs. However, the phenylacetamide in may exhibit higher logP due to aromaticity .

- Metabolic Stability : The absence of ester or thioester groups (cf. ) suggests the target compound may resist hydrolysis better than analogs with labile functional groups .

Q & A

Q. How can researchers optimize the synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide to ensure high yield and purity?

Methodological Answer: The synthesis requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C during coupling reactions to minimize side products .

- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) are ideal for solubility and stability of intermediates .

- Purification : Use column chromatography (SiO₂, DCM/methanol gradient) for intermediate purification and preparative thin-layer chromatography (TLC) for final compounds .

- Characterization : Validate purity via -NMR (to confirm amine and acetamide protons) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon backbone, with dimethylamino ( ~2.8–3.2 ppm) and pyrimidine protons ( ~6.5–8.0 ppm) as key markers .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm amide C=O stretches (~1650–1680 cm) and pyrimidine ring vibrations (~1550 cm) .

- X-ray Crystallography : Resolve crystalline forms (if applicable) to verify stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to biological targets?

Methodological Answer:

- Rational Design : Replace the dimethylamino group with bulkier substituents (e.g., pyrrolidinyl) to improve hydrophobic interactions with target proteins .

- Functional Group Addition : Introduce sulfonyl or fluorinated groups to enhance metabolic stability and bioavailability .

- SAR Studies : Compare analogs (e.g., pyrimidine-to-pyridine substitutions) using in vitro assays to map structure-activity relationships (Table 1) .

Q. Table 1. SAR of Structural Analogs

| Compound Modification | Biological Activity (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|

| Pyrimidine core | 5.2 µM | Base structure | |

| Pyridine substitution | >10 µM | Reduced ring planarity | |

| Pyrrolidinyl substituent | 2.8 µM | Enhanced hydrophobic interaction |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity .

- Buffer Optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal conditions, as protonation states of dimethylamino groups affect target engagement .

- Batch Analysis : Compare purity levels (≥95% by HPLC) across studies; impurities like unreacted intermediates may skew activity .

Q. What strategies are effective for studying this compound’s pharmacokinetics in preclinical models?

Methodological Answer:

- Radiolabeling : Synthesize -labeled analogs to track absorption/distribution in rodent models .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidative dealkylation of dimethylamino groups) .

- Tissue Penetration : Employ microdialysis in target tissues (e.g., brain, liver) to quantify unbound drug concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.